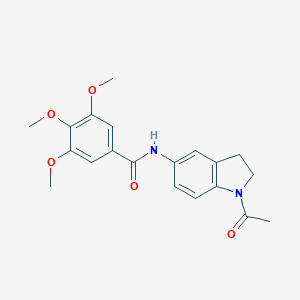![molecular formula C18H22N2O4S B300244 N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, also known as BEMA, is a small molecule that has been extensively studied for its potential therapeutic applications. BEMA belongs to the class of N-arylamides and is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDACs have been shown to be dysregulated in various diseases. By inhibiting HDACs, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide increases histone acetylation, leading to changes in gene expression that can result in anti-cancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to increase histone acetylation and enhance memory and learning in animal models of neurodegenerative diseases. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to reduce inflammation and protect against tissue damage in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide in lab experiments is its potency and specificity for HDAC inhibition. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to be a potent HDAC inhibitor and has been used in various in vitro and in vivo studies. However, one of the limitations of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide research. One potential direction is the development of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide-based therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is the development of new HDAC inhibitors based on the structure of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, which could lead to the discovery of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanism of action of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide and its effects on gene expression and epigenetic regulation.
Synthesemethoden
The synthesis of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide involves a multistep process that includes the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) ethyl carbamate. This intermediate is then reacted with sodium ethoxide to form N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate. The final step involves the reaction of N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate with benzylamine to form N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide |
|---|---|
Molekularformel |
C18H22N2O4S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-benzyl-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-25(22,23)20(16-9-11-17(24-2)12-10-16)14-18(21)19-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
IACRYYBXRHPUBV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)


![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)